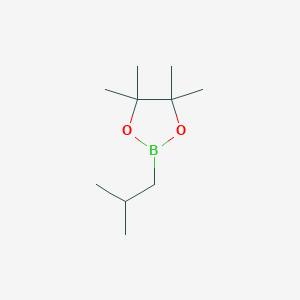
Methyl 3-ethyl-4-hydroxybenzoate
説明
Methyl 3-ethyl-4-hydroxybenzoate is an organic compound belonging to the class of esters derived from benzoic acid. It is characterized by the presence of a methyl ester group, an ethyl group, and a hydroxyl group attached to the benzene ring. This compound is often used in various industrial and pharmaceutical applications due to its unique chemical properties.
作用機序
- Methylparaben primarily acts as a preservative in pharmaceutical formulations and cosmetics . Its primary targets are likely to be cellular components involved in microbial growth inhibition, preventing spoilage and extending product shelf life.
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Methyl 3-ethyl-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly as a preservative and antimicrobial agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain esterases, which are enzymes that hydrolyze ester bonds. This inhibition can affect the metabolism of other ester-containing compounds within the cell. Additionally, this compound can bind to proteins, altering their structure and function, which can impact cellular processes such as signal transduction and gene expression .
Cellular Effects
This compound has been observed to exert various effects on different types of cells. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to mimic estrogenic activity, thereby affecting estrogen receptor-mediated signaling pathways. This can lead to changes in gene expression profiles and alterations in cellular metabolism, potentially impacting cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors, such as estrogen receptors, and activate or inhibit their signaling pathways. Additionally, this compound can inhibit the activity of enzymes like esterases, leading to the accumulation of ester-containing compounds and subsequent changes in cellular metabolism. These interactions can result in alterations in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antimicrobial activity and preservation of cellular function. At high doses, this compound can exhibit toxic effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce 3-ethyl-4-hydroxybenzoic acid and methanol. This metabolic process can affect the levels of metabolites within the cell and influence metabolic flux. Additionally, this compound can interact with cofactors and other enzymes involved in metabolic pathways, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of this compound can also be influenced by its binding to proteins, which can affect its bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes and proteins involved in metabolic processes. This subcellular localization can impact the compound’s effectiveness and its role in cellular function .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-ethyl-4-hydroxybenzoate can be synthesized through the esterification of 3-ethyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is heated in large reactors, and the product is purified through distillation and recrystallization techniques to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoates.
科学的研究の応用
Methyl 3-ethyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial characteristics.
類似化合物との比較
Methyl 4-hydroxybenzoate (Methylparaben): Commonly used as a preservative in cosmetics and pharmaceuticals.
Ethyl 4-hydroxybenzoate (Ethylparaben): Similar applications as methylparaben but with slightly different solubility and efficacy profiles.
Propyl 4-hydroxybenzoate (Propylparaben): Used in similar contexts with varying degrees of antimicrobial activity.
Uniqueness: Methyl 3-ethyl-4-hydroxybenzoate is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and overall efficacy as a preservative compared to its counterparts. This structural variation can lead to differences in its interaction with biological systems and its effectiveness in various applications.
特性
IUPAC Name |
methyl 3-ethyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENFSGMTMHRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246860 | |
| Record name | Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-36-7 | |
| Record name | Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22934-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-ethyl-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)


![4-[(difluoromethyl)thio]benzoic acid](/img/structure/B1338276.png)






